(R)-翼蕨素 B

描述

(R)-Pterosin B is a naturally occurring compound found in bracken fern (Pteridium aquilinum) known for its pharmacological properties. It has been identified as a potential therapeutic agent due to its ability to inhibit key enzymes associated with Alzheimer’s disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound has also demonstrated the ability to cross the blood-brain barrier effectively, which is a significant advantage for neurological therapeutics .

Synthesis Analysis

The synthesis of (R)-Pterosin B has been approached through various strategies. One method involves a 7-step stereoselective synthesis starting from 6-bromo-5,7-dimethylindan-1-one, with the introduction of the hydroxyethyl chain via a Suzuki-Miyaura cross-coupling reaction and the stereoselective introduction of the 2-methyl group . Another synthesis of a related compound, elisapterosin B, involves a highly stereocontrolled sequence starting from a glutamic acid derived compound, with key steps including a pinacol-type ketal rearrangement and an IMDA reaction to construct the elisabethin skeleton .

Molecular Structure Analysis

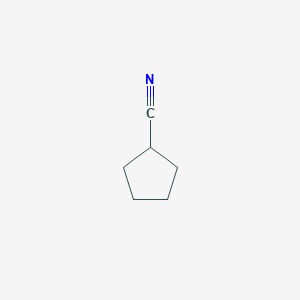

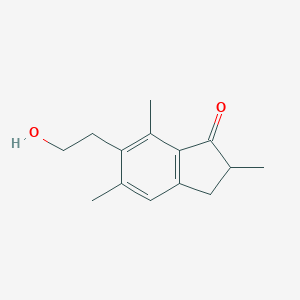

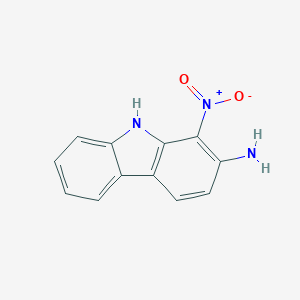

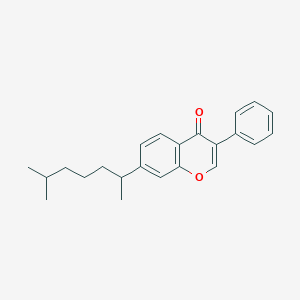

The molecular structure of (R)-Pterosin B has been confirmed through NOE analysis and X-ray crystallography. The compound is characterized by an indanone core with a hydroxyethyl side chain and a stereocenter at the 2-position . The precise stereochemistry is crucial for its biological activity, as it influences the compound's interaction with target enzymes .

Chemical Reactions Analysis

(R)-Pterosin B interacts with enzymes such as BACE1, AChE, and BChE through noncompetitive or mixed-type inhibition, binding to the active sites of these enzymes . The structure-activity relationship of pterosins suggests that specific structural features are essential for their inhibitory activity and their ability to cross the blood-brain barrier .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Pterosin B, such as its specific rotation and solubility, are determined by its molecular structure. The presence of the hydroxyethyl chain and the indanone core contribute to its pharmacokinetic properties, including its strong blood-brain barrier permeability . The compound's ability to inhibit key enzymes without causing cellular toxicity makes it a promising candidate for further drug development .

科学研究应用

合成和结构分析:

- 开发了一种 (2R)-翼蕨素 B 的立体选择性合成方法,包括铃木-宫浦交叉偶联反应,并通过 X 射线晶体学证实 (Dexter、Allen 和 Williams,2018)。

神经系统应用:

- (2R)-翼蕨素 B 通过抑制 β 位点淀粉样前体蛋白切割酶 1 和胆碱酯酶,在治疗阿尔茨海默病方面显示出潜力。它具有很强的血脑屏障渗透性,表明在中枢神经系统应用中的潜力 (Jannat 等人,2019)。

心脏病学应用:

- 发现翼蕨素 B 可以调节由血管紧张素 II 诱导的心肌细胞肥大,表明其作为心脏肥大治疗候选药物的效用 (Lee 等人,2020)。

代谢和糖尿病应用:

- 翼蕨素 B 和相关化合物因其抗糖尿病特性而受到研究。例如,翼蕨素 A 已显示出对糖尿病小鼠模型的治疗效果 (Hsu 等人,2013)。

骨关节炎治疗:

- 研究表明,翼蕨素 B 抑制软骨细胞肥大和保护软骨免受骨关节炎侵害,使其成为骨关节炎治疗的候选药物 (Yahara 等人,2016)。

糖异生调节:

- 翼蕨素 B 影响肝脏糖异生程序,包括与辅酶 Q 在信号通路中的相互作用,证明了其在代谢调节中的潜力 (Itoh 等人,2016)。

细胞毒性:

- 已发现某些翼蕨素,包括翼蕨素 B,具有细胞毒性活性,表明在癌症治疗中的潜在应用 (Lu 等人,2019)。

环境和健康安全:

- 由于其致癌潜力,翼蕨苷和翼蕨素 B 在地下水和地表水中的存在引起了担忧,强调了环境安全考虑的必要性 (Clauson-Kaas 等人,2014)。

作用机制

Target of Action

The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

Rac Pterosin B interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.

Pharmacokinetics

Rac Pterosin B exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.

Result of Action

The inhibition of BACE1 and cholinesterases by Rac Pterosin B leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.

属性

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

34175-96-7 | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

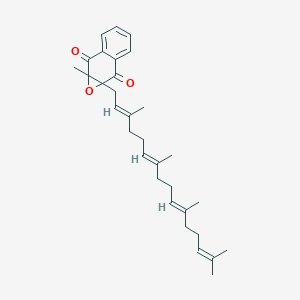

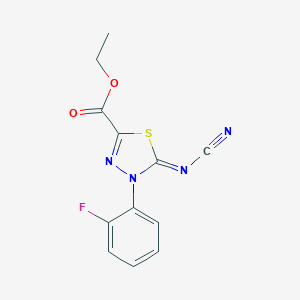

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)